molecular formula C10H8BrNO2 B3037619 5-bromo-4-methyl-1H-indole-2-carboxylic acid CAS No. 50536-58-8

5-bromo-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3037619
CAS No.: 50536-58-8
M. Wt: 254.08 g/mol
InChI Key: TXEKYQYWSFKBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-4-methyl-1H-indole-2-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the indole ring. It appears as a solid, typically white to light yellow crystalline in nature .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-4-methyl-1H-indole-2-carboxylic acid are VEGFR-2 tyrosine kinase (TK) and HIV-1 integrase . VEGFR-2 TK plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process vital for tumor growth and metastasis . HIV-1 integrase is an enzyme that enables the integration of viral DNA into the host cell’s genome, a critical step in the HIV replication cycle .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR-2 TK activity , leading to a decrease in angiogenesis. It also effectively inhibits the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of integrase , thereby preventing the integration of viral DNA into the host genome.

Biochemical Pathways

The inhibition of VEGFR-2 TK by this compound leads to the disruption of the VEGF signaling pathway , which is crucial for angiogenesis. This disruption can lead to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway . The inhibition of HIV-1 integrase prevents the integration of viral DNA into the host genome, thereby interrupting the HIV replication cycle .

Result of Action

The inhibition of VEGFR-2 TK by this compound can lead to cell cycle arrest and induction of apoptosis , potentially reducing tumor growth and metastasis. The inhibition of HIV-1 integrase can interrupt the HIV replication cycle , potentially reducing the viral load in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid can be achieved through several steps:

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-4-methyl-1H-indole-2-carboxylic acid can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Biological Studies: Used in studies involving indole derivatives due to its structural similarity to biologically active compounds.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEKYQYWSFKBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50536-58-8
Record name 5-bromo-4-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.37 g (19.0 mmol) of 5-bromo-4-methyl-1H-indole-2-carboxylic acid ethyl ester were dissolved in 150 ml of dioxane; then, 38.1 ml (38.1 mmol) of a lithium hydroxide solution (1 molar in water) were added and the reaction mixture was stirred for 60 hours at room temperature. After evaporation of the solvents, the residue was dissolved in dichloromethane; water was added and the pH adjusted to pH 2-3; then, the mixture was extracted 3 times with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate and evaporated to give 4.82 g of crude 5-bromo-4-methyl-1H-indole-2-carboxylic acid as off-white solid.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-4-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-bromo-4-methyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-bromo-4-methyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-bromo-4-methyl-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-bromo-4-methyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-bromo-4-methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.